molecular formula C15H19N3O2S B5159855 N-3-quinolinyl-1-azepanesulfonamide

N-3-quinolinyl-1-azepanesulfonamide

Cat. No. B5159855
M. Wt: 305.4 g/mol
InChI Key: VNNIRCBJKYHFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-quinolinyl-1-azepanesulfonamide, also known as QNZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

N-3-quinolinyl-1-azepanesulfonamide exerts its effects by binding to the active site of the IKKβ kinase, which is a critical component of the NF-κB signaling pathway. This binding prevents the activation of IKKβ, which in turn prevents the activation of NF-κB. By inhibiting NF-κB, N-3-quinolinyl-1-azepanesulfonamide reduces inflammation and cell survival, which can be beneficial in various diseases.
Biochemical and Physiological Effects
N-3-quinolinyl-1-azepanesulfonamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-3-quinolinyl-1-azepanesulfonamide has been shown to induce cell death and inhibit cell proliferation. In immune cells, N-3-quinolinyl-1-azepanesulfonamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. N-3-quinolinyl-1-azepanesulfonamide has also been shown to inhibit the migration of immune cells, which can be beneficial in autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-3-quinolinyl-1-azepanesulfonamide has several advantages as a research tool, including its potency and selectivity for the IKKβ kinase. N-3-quinolinyl-1-azepanesulfonamide has also been shown to have low toxicity in animal studies, which makes it a promising therapeutic agent. However, N-3-quinolinyl-1-azepanesulfonamide has some limitations, including its poor solubility, which can make it difficult to administer in vivo. N-3-quinolinyl-1-azepanesulfonamide also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for N-3-quinolinyl-1-azepanesulfonamide research, including the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, N-3-quinolinyl-1-azepanesulfonamide could be used in combination with other therapeutic agents to enhance their effectiveness. Further studies are also needed to determine the optimal dosing and administration of N-3-quinolinyl-1-azepanesulfonamide in various diseases. Overall, N-3-quinolinyl-1-azepanesulfonamide has significant potential as a therapeutic agent and research tool in various diseases.

Synthesis Methods

N-3-quinolinyl-1-azepanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-aminopyridine with 1,4-dibromobutane to form 3-(1-bromoethyl)pyridine. This compound is then reacted with sodium azide to form 3-(1-azidoethyl)pyridine, which is subsequently reacted with 1-aminooctane to form N-3-quinolinyl-1-azepanesulfonamide.

Scientific Research Applications

N-3-quinolinyl-1-azepanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-3-quinolinyl-1-azepanesulfonamide has been shown to inhibit the activity of a protein called NF-κB, which plays a critical role in regulating inflammation and cell survival. Inhibition of NF-κB by N-3-quinolinyl-1-azepanesulfonamide has been shown to have anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

N-quinolin-3-ylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-21(20,18-9-5-1-2-6-10-18)17-14-11-13-7-3-4-8-15(13)16-12-14/h3-4,7-8,11-12,17H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNIRCBJKYHFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-3-quinolinyl-1-azepanesulfonamide

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